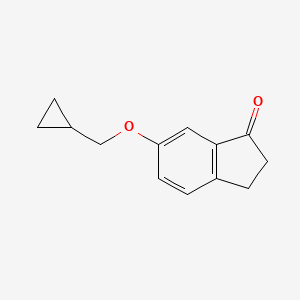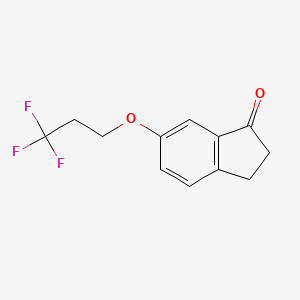
tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a series of reactions starting from phthalic anhydride and tert-butyl acetoacetate.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indene moiety with the azetidine ring under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate
Uniqueness
tert-Butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its combination of the tert-butyl group, azetidine ring, and indene moiety. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from similar compounds.
Propiedades
IUPAC Name |
tert-butyl 3-[(3-oxo-1,2-dihydroinden-5-yl)oxymethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-9-12(10-19)11-22-14-6-4-13-5-7-16(20)15(13)8-14/h4,6,8,12H,5,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWSWSZZLNOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC3=C(CCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160091.png)
![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)





